molecular formula C13H17NS B13605045 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine

3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine

Katalognummer: B13605045
Molekulargewicht: 219.35 g/mol
InChI-Schlüssel: DJCUYSQFZQNLRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine is an organic compound that features a benzo[b]thiophene ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene moiety is known for its stability and biological activity, making it a valuable scaffold in drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed coupling reaction, such as the Sonogashira coupling, which forms the carbon-carbon bonds necessary for the benzo[b]thiophene core . The reaction conditions often involve the use of palladium catalysts, bases, and solvents like toluene or DMF.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzo[b]thiophene ring or the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzo[b]thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring.

Wirkmechanismus

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the amine group allows for further functionalization and derivatization, making it a versatile compound in both research and industrial applications.

Eigenschaften

Molekularformel

C13H17NS

Molekulargewicht

219.35 g/mol

IUPAC-Name

3-(1-benzothiophen-3-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H17NS/c1-13(2,7-8-14)11-9-15-12-6-4-3-5-10(11)12/h3-6,9H,7-8,14H2,1-2H3

InChI-Schlüssel

DJCUYSQFZQNLRI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCN)C1=CSC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.